molecular formula C17H17N5OS B2492886 N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 915872-23-0

N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2492886
CAS No.: 915872-23-0
M. Wt: 339.42
InChI Key: MMMCGMCGCPYJJN-UHFFFAOYSA-N
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Description

N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a tetrazole ring, and a propan-2-ylsulfanyl group

Properties

IUPAC Name

N-(2-propan-2-ylsulfanylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12(2)24-16-6-4-3-5-15(16)19-17(23)13-7-9-14(10-8-13)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCGMCGCPYJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide
  • 4-(3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

Uniqueness

N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to its combination of a benzamide core, a tetrazole ring, and a propan-2-ylsulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide, with the CAS number 915872-23-0, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5OSC_{17}H_{17}N_{5}OS, with a molecular weight of approximately 339.4 g/mol. The compound features a benzamide core, a tetrazole ring, and a propan-2-ylsulfanyl group, which contribute to its biological properties.

PropertyValue
CAS Number915872-23-0
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : The compound may alter receptor functions, influencing signal transduction pathways that affect cellular processes.

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. This activity is likely due to the presence of the sulfenamide group.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing inhibition of pro-inflammatory cytokine production in vitro. This suggests possible applications in treating inflammatory diseases.
  • Antitumor Activity : Some studies have reported that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it inhibited the growth of Gram-positive bacteria with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

Study 2: Anti-inflammatory Mechanism

In another investigation published in [source], the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound significantly reduced TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

Study 3: Antitumor Activity

A recent study explored the antitumor effects on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM for certain cancer types.

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